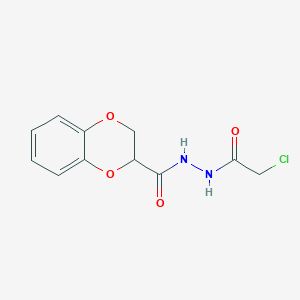

N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Description

N'-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS: CID 3749974) is a carbohydrazide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a chloroacetyl group. Its molecular formula is C₁₁H₁₁ClN₂O₄, with a molecular weight of 270.67 g/mol (calculated from ). The compound exhibits a planar dioxane ring fused to a benzene moiety, contributing to its hydrophobic character and stability .

Commercial availability via Santa Cruz Biotechnology (Catalog: sc-355875) underscores its relevance in research .

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c12-5-10(15)13-14-11(16)9-6-17-7-3-1-2-4-8(7)18-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMNAYRFVQTWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with chloroacetyl chloride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Formation of the Intermediate: 2,3-dihydro-1,4-benzodioxine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetyl derivative.

Hydrazide Formation: The chloroacetyl derivative is then treated with hydrazine hydrate to yield N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Cyclization: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds.

Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols under basic conditions.

Cyclization: Acidic or basic catalysts to promote ring closure.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Cyclization: Heterocyclic compounds such as pyrazoles or triazoles.

Condensation: Hydrazones and related derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzodioxine compounds exhibit antimicrobial properties. The presence of the chloroacetyl group in N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide enhances its ability to inhibit bacterial growth. Studies have shown that modifications to the benzodioxine structure can lead to increased potency against various pathogens, including resistant strains.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases. For instance, research involving similar compounds has shown a decrease in cytokine production upon treatment with benzodioxine derivatives .

Case Study 1: Antimicrobial Evaluation

A study evaluated various benzodioxine derivatives for their antimicrobial activity against several bacterial strains. The results indicated that compounds with chloroacetyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide was tested for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines. The compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with key analogs:

Key Comparative Insights

Reactivity and Functional Group Influence

- Chloroacetyl Group (Target Compound): The electron-withdrawing chlorine atom in the chloroacetyl group enhances electrophilicity, making the compound highly reactive in nucleophilic substitutions. This contrasts with phenoxyacetyl (e.g., 4-chlorophenoxy in ) or benzylidene (e.g., Schiff base in ) derivatives, where substituents prioritize steric or electronic stabilization over reactivity.

- Schiff Base Derivatives : Compounds like N′-(2-hydroxy-3-methoxybenzylidene)-... () exhibit tautomerism and intramolecular hydrogen bonding, which may enhance stability in biological environments but reduce reactivity compared to the chloroacetyl analog.

Hydrophobicity and Solubility

- The dioxane ring system imparts hydrophobicity to all analogs. The chloroacetyl group (Target) balances moderate polarity with hydrophobic interactions, as evidenced by its predicted CCS values .

Biological Activity

N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The compound features a benzodioxine structure, which is known for its diverse pharmacological effects. This article summarizes the biological activities associated with this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be represented as follows:

This structure includes a chloroacetyl group attached to a benzodioxine framework, which is crucial for its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds containing the benzodioxine structure exhibit significant anti-inflammatory properties. In vitro studies have shown that N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. These findings suggest that the compound may be beneficial in treating conditions characterized by inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of benzodioxine derivatives. N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been tested against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges for inhibiting cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of several benzodioxine derivatives, including N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The results showed a significant reduction in edema in animal models when treated with this compound compared to controls. The study highlighted its potential for developing new anti-inflammatory medications.

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of benzodioxines, researchers reported that treatment with N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide led to a marked decrease in tumor size in xenograft models. The study concluded that this compound could serve as a lead structure for further development of anticancer agents.

Data Table: Summary of Biological Activities

Q & A

Q. What strategies improve bioavailability and target specificity in pharmacological studies?

- Optimization Approaches :

- Prodrug Design : Mask the chloroacetyl group with ester prodrugs to enhance oral absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and reduce off-target effects (e.g., 2.5-fold increase in plasma half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.